3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide
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Description
The compound “3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains an indazole ring, which is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a pyrazole ring .
Scientific Research Applications
Organic Synthesis Applications
The compound's unique structure allows for its use in the synthesis of complex heterocyclic compounds. For instance, Harutyunyan et al. (2015) demonstrated a one-step synthesis method for pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensing substituted propanoic acids with aromatic amines in polyphosphoric acid, showcasing the compound's utility in creating diverse molecular architectures (Harutyunyan et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, such compounds are pivotal in the development of inhibitors for various biological targets. Lindgren et al. (2013) synthesized and evaluated a series of compounds, including 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide, as inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3, finding that stereochemistry significantly impacts selectivity and potency, which underscores the potential of such compounds in drug discovery (Lindgren et al., 2013).
Heterocyclic Chemistry Applications
The versatility of "3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propanamide" extends to heterocyclic chemistry, where it serves as a building block for the synthesis of various heterocyclic compounds. Gewald et al. (1982) explored reactions of methylene active nitriles and cyanamide with acylated enamines, leading to the formation of pyridin-2-ones among other structures, highlighting the compound's role in expanding the scope of accessible heterocycles (Gewald et al., 1982).
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c28-22(12-17-29-19-6-2-1-3-7-19)25-15-16-27-21-9-5-4-8-20(21)23(26-27)18-10-13-24-14-11-18/h1-3,6-7,10-11,13-14H,4-5,8-9,12,15-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDSAMBQPAEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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